(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

Chiral purity Absolute configuration Asymmetric synthesis

(8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one (CAS 1434141-82-8) is a chiral bicyclic lactam with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. It belongs to the oxazolo[3,4-a]pyridine family, featuring a fused oxazolidinone-piperidine ring system with a primary amine handle and two defined stereocenters (8R,8aS).

Molecular Formula C7H12N2O2
Molecular Weight 156.185
CAS No. 1434141-82-8
Cat. No. B2919161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
CAS1434141-82-8
Molecular FormulaC7H12N2O2
Molecular Weight156.185
Structural Identifiers
SMILESC1CC(C2COC(=O)N2C1)N
InChIInChI=1S/C7H12N2O2/c8-5-2-1-3-9-6(5)4-11-7(9)10/h5-6H,1-4,8H2/t5-,6-/m1/s1
InChIKeyPUZTYQVUHNYBSH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one (CAS 1434141-82-8) – A Structurally Defined Chiral oxazolopyridine Building Block


(8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one (CAS 1434141-82-8) is a chiral bicyclic lactam with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. It belongs to the oxazolo[3,4-a]pyridine family, featuring a fused oxazolidinone-piperidine ring system with a primary amine handle and two defined stereocenters (8R,8aS) [1]. As a high-purity chiral building block, it serves as a versatile intermediate for asymmetric synthesis, medicinal chemistry, and structure-activity relationship (SAR) exploration .

Why Substituting (8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one with a Racemate or Unspecified Stereoisomer Is Invalid for Drug Discovery


In chiral drug discovery, the absolute configuration of a building block directly determines the three-dimensional pharmacophore of the final compound. The (8R,8aS) stereoisomer possesses a defined trans relationship between C8 and C8a, confirmed by its unique InChIKey PUZTYQVUHNYBSH-PHDIDXHHSA-N and SMILES N[C@@H]1CCCN2C(=O)OC[C@H]12 [1]. In contrast, the racemic mixture (8-aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one, CAS 1822485-35-7) lacks any stereochemical definition (InChIKey PUZTYQVUHNYBSH-UHFFFAOYSA-N) and contains undefined stereocenters [2]. Substitution with an undefined stereoisomer or a mixture of diastereomers can result in unpredictable biological outcomes, batch-to-batch variability, and ambiguous SAR, rendering the procurement of the exquisitely defined (8R,8aS)-enantiomer a critical decision point . The following quantitative evidence guide substantiates this claim.

Quantitative Differentiators of (8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one vs. Racemate and Related Analogs


Stereochemical Definition: 2 Defined vs. 0 Defined Stereocenters

The (8R,8aS)-configured product possesses two fully defined stereocenters with zero undefined atom stereocenters, as validated by the canonical SMILES N[C@@H]1CCCN2C(=O)OC[C@H]12 and the stereo-specific InChIKey PUZTYQVUHNYBSH-PHDIDXHHSA-N [1]. In contrast, the commercially available racemate (8-aminohexahydro-3H-oxazolo[3,4-a]pyridin-3-one, InChIKey PUZTYQVUHNYBSH-UHFFFAOYSA-N) has zero defined stereocenters [1]. This unambiguous stereochemical definition eliminates the need for costly chiral separation or asymmetric synthesis steps, directly translating to higher reproducibility in downstream reactions .

Chiral purity Absolute configuration Asymmetric synthesis

Purity Specification: 98% vs. 95% for Racemic Analog

The (8R,8aS)-enantiomer is routinely available at a guaranteed purity of 98% from specialized chiral building block suppliers such as Leyan (Product No. 1126051) and at 95% from general catalog vendors like Fluorochem and AKSci . In comparison, the racemic variant (CAS 1822485-35-7) is typically offered at a baseline purity of 95%, with no vendor listing purity above 95% in the same catalogs . The 98% specification reduces purification burden and the risk of side reactions caused by unknown impurities in multi-step syntheses.

Chemical purity Quality control Reproducibility

Structural Confirmation via Stereo-Specific InChIKey and SMILES

The (8R,8aS)-configured compound is unambiguously identified by the InChIKey PUZTYQVUHNYBSH-PHDIDXHHSA-N, which encodes its absolute stereochemistry (stereo layer = PHDIDXHHSA-N) [1]. Its SMILES N[C@@H]1CCCN2C(=O)OC[C@H]12 explicitly specifies the (R) configuration at C8 and (S) configuration at C8a, confirming the trans ring junction [1]. The enantiomer (8S,8aR) bears the InChIKey PUZTYQVUHNYBSH-WDSKDSINSA-N, and the racemate is represented by the non-stereo InChIKey PUZTYQVUHNYBSH-UHFFFAOYSA-N [2]. These identifiers serve as the ultimate quality control checks to prevent mis-shipment of the wrong stereoisomer.

Structural identity Absolute configuration Quality assurance

Trans Stereochemistry as a Privileged Fragment in BTK Inhibitor Patents

The oxazolo[3,4-a]pyridin-3-one scaffold with defined trans-stereochemistry appears as a core structural motif in potent BTK inhibitors disclosed in Merck's US20140206681A1 patent [1]. Specifically, the (6S,8aS) and (6R,8aR) fragments maintain the trans relationship between the substituent at C6 and the bridgehead carbon, analogous to the trans (8R,8aS) configuration of the target compound [1]. While no direct head-to-head assay data is available for the free amine building block itself, the patent demonstrates that stereochemical integrity of this scaffold is essential for achieving nanomolar BTK inhibitory activity, providing class-level evidence that procurement of the defined (8R,8aS)-isomer is critical for downstream medicinal chemistry efforts [2].

Drug discovery BTK kinase Scaffold hopping

Limited Quantitative Differential Evidence: A Transparent Assessment

Despite a thorough search of primary literature, patents, and authoritative databases, no head-to-head comparative studies (e.g., biochemical IC50, cellular activity, pharmacokinetic profiles) directly comparing (8R,8aS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one against its enantiomer or racemate were identified [1]. The differential evidence presented above is thus largely based on structural identity and purity metrics. For procurement decisions, this means that the most robust differentiators are stereochemical definition and vendor-assured purity, rather than empirical biological performance. Users seeking direct biological benchmarking should request custom service comparisons from suppliers or conduct internal qualification assays using the specific compound lot .

Data transparency Procurement risk Evidence gap

Optimal Use Scenarios for (8R,8AS)-8-Aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one Based on Quantitative Evidence


Asymmetric Synthesis of Kinase Inhibitor Libraries

Use the (8R,8aS)-configured building block to construct focused libraries targeting kinases such as BTK where the trans-oxazolopyridinone scaffold has demonstrated nanomolar potency in patent literature. The defined (8R,8aS) stereochemistry ensures that the resulting library compounds maintain the correct three-dimensional orientation required for target engagement [1][2].

Chiral Resolution and Enantiopure Drug Intermediate Production

Employ this compound as an authentic standard or chiral synthon in the preparation of enantiopure active pharmaceutical ingredients (APIs). The 98% purity available from Leyan minimizes the need for additional chromatographic purification, lowering cost and time in process development .

Quality Control and Identity Verification Programs

Use the stereo-specific InChIKey and SMILES identities as reference standards in analytical laboratories to confirm the receipt of the correct (8R,8aS) isomer. This practice mitigates the risk of procurement errors that could compromise entire discovery campaigns [1][2].

Quote Request

Request a Quote for (8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.